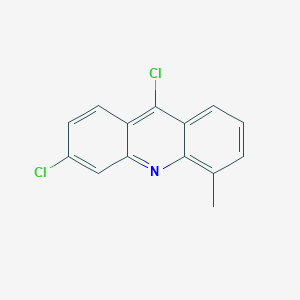
3,9-Dichloro-5-methylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dichloro-5-methylacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing nitrogen. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 9th positions and a methyl group at the 5th position on the acridine ring. It has the molecular formula C14H9Cl2N and a molecular weight of 262.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-5-methylacridine typically involves the chlorination of 5-methylacridine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions include heating the reactants to a temperature range of 80-100°C for several hours to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,9-Dichloro-5-methylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
3,9-Dichloro-5-methylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3,9-Dichloro-5-methylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the processes of replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the formation of DNA adducts and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
9-Methylacridine: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,9-Dichloroacridine: Lacks the methyl group, which can affect its solubility and reactivity.
5-Methylacridine: Lacks the chlorine substituents, making it less effective in DNA intercalation studies.
Uniqueness
The chlorine atoms increase its electrophilicity, making it more reactive in nucleophilic substitution reactions, while the methyl group can influence its solubility and overall chemical behavior .
Properties
CAS No. |
88914-96-9 |
|---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
3,9-dichloro-5-methylacridine |
InChI |
InChI=1S/C14H9Cl2N/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3 |
InChI Key |
BUXFKVQAZPXFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


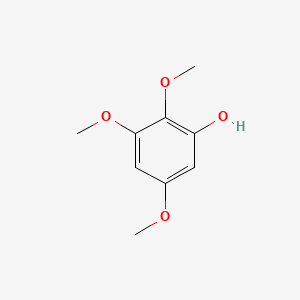
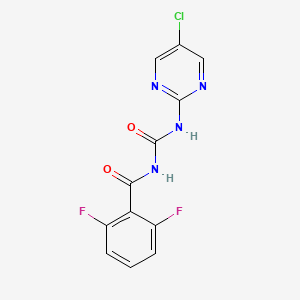



![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
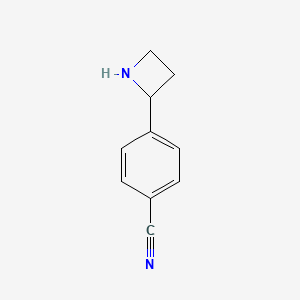
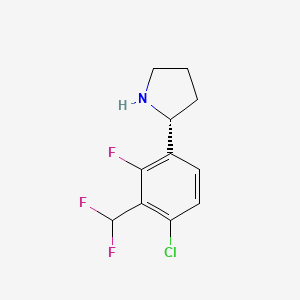

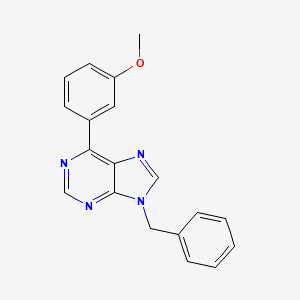
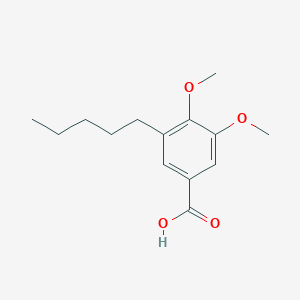
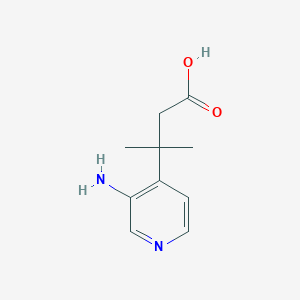
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
